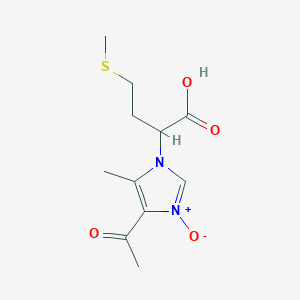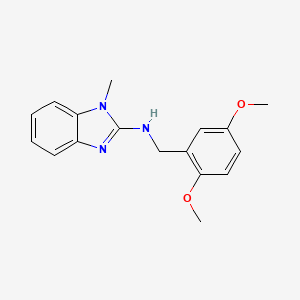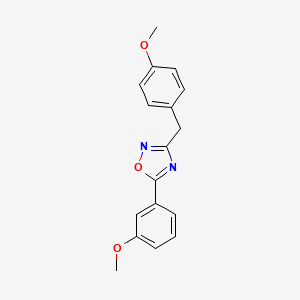![molecular formula C14H20N6O2 B14942002 Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate](/img/structure/B14942002.png)
Ethyl 4-[(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazolopyridazine core, which is a fused heterocyclic system, and a piperidine moiety, making it a unique and interesting molecule for scientific research.
Méthodes De Préparation
The synthesis of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds under acidic or basic conditions.
Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where the triazolopyridazine core is reacted with piperidine derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the triazolopyridazine core, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, various solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound shares the triazolopyridazine core but lacks the piperidine moiety and the ethyl ester group.
Ethyl 8-chloro-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4-carboxylate: This compound has a similar ester group but a different core structure.
6,8-Disubstituted triazolo[4,3-b]pyridazines: These compounds have various substituents on the triazolopyridazine core, leading to different biological activities and properties.
The uniqueness of ETHYL 4-({6-METHYL-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-8-YL}AMINO)PIPERIDINE-1-CARBOXYLATE lies in its specific combination of the triazolopyridazine core, piperidine moiety, and ethyl ester group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H20N6O2 |
|---|---|
Poids moléculaire |
304.35 g/mol |
Nom IUPAC |
ethyl 4-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N6O2/c1-3-22-14(21)19-6-4-11(5-7-19)16-12-8-10(2)18-20-9-15-17-13(12)20/h8-9,11,16H,3-7H2,1-2H3 |
Clé InChI |
DBZPRDAUIIVOBM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC2=CC(=NN3C2=NN=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[7-(1-hydroxy-2-methylpropyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B14941919.png)
![5-[(4-Chlorobenzyl)sulfanyl]-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B14941929.png)

![2-[6,6-Dimethyl-3,7-dioxo-6,7-dihydro-5H-[1,3]thiazolo[3,2-B][1,2,4]triazin-2(3H)-yliden]-N-phenylacetamide](/img/structure/B14941961.png)
![N-(3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14941963.png)
![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14941964.png)


![1-phenyl-4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperazine](/img/structure/B14941973.png)

![N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B14941978.png)
![N-[1-({2-[(ethoxyacetyl)amino]ethyl}amino)-3-methyl-1-oxobutan-2-yl]-4-methylcyclohexanecarboxamide](/img/structure/B14941983.png)
![2-[6-(5-Chloro-2-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyrazine](/img/structure/B14941990.png)
![3-Amino-8-hydroxy-2,8,9,9-tetramethyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitrile](/img/structure/B14941998.png)
